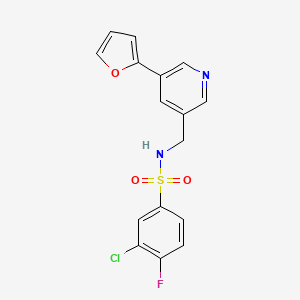

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene ring and a pyridinylmethyl group substituted with a furan-2-yl moiety at the 5-position.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3S/c17-14-7-13(3-4-15(14)18)24(21,22)20-9-11-6-12(10-19-8-11)16-2-1-5-23-16/h1-8,10,20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDVACAJTSWCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

Sulfonation: The amine is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

Halogenation: The chloro and fluoro groups are introduced through halogenation reactions using appropriate halogenating agents.

Coupling Reaction: The pyridine ring is synthesized separately and coupled with the furan moiety through a Suzuki-Miyaura coupling reaction.

Final Assembly: The pyridine-furan moiety is then attached to the sulfonamide-benzene core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group with an amine can yield an amino derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide. For instance, derivatives with furan and pyridine moieties have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). A study demonstrated that a related compound exhibited an IC50 value of 22.04 µM against MCF-7 cells, indicating significant cytotoxic activity .

Antibacterial and Antifungal Properties

Sulfonamides are traditionally known for their antibacterial properties. The compound could potentially exhibit similar effects. Research into related sulfonamide derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 125 µg/mL . These findings suggest that further investigation into the antibacterial activity of this specific compound could yield beneficial results.

Synthetic Pathways

The synthesis of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves several steps, including the introduction of the furan and pyridine groups through strategic reactions with appropriate precursors. Recent patents have outlined methods for synthesizing similar compounds, emphasizing the importance of solvent choice and reaction conditions to achieve high yields and purity levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at various positions on the core structure can significantly influence their pharmacological properties. For example, substituting different functional groups on the pyridine ring can enhance anticancer activity or alter antibacterial efficacy .

Case Studies

| Study Reference | Compound Tested | Activity | IC50/MIC Values |

|---|---|---|---|

| Furan-Pyridine Derivative | Anticancer | 22.04 µM (MCF-7) | |

| Sulfonamide Derivative | Antibacterial | MIC: 75 - >125 µg/mL |

These case studies illustrate the potential applications of compounds structurally related to 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide in treating various diseases.

Potential Future Research Directions

The exploration of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide could lead to significant advancements in drug development:

- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents could enhance treatment efficacy.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.

- Formulation Development : Research into suitable formulations that enhance bioavailability and reduce toxicity will be essential for clinical applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can inhibit the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)-4-(Trifluoromethyl)Benzenesulfonamide (Compound 17d)

- Structure : Features a trifluoromethyl (–CF₃) substituent on the benzene ring and a benzyloxy-substituted pyridine.

- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-2-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .

2,4-Difluoro-N-(2-Methoxy-5-(4-Methoxyquinolin-6-yl)Pyridin-3-yl)Benzenesulfonamide (Compound 5)

- Structure: Contains a quinoline moiety linked to the pyridine ring, with 2,4-difluoro substitution on the benzene ring.

- Synthesis : Synthesized via Suzuki-Miyaura coupling (28% yield) using a boronic ester intermediate and palladium catalysis .

- The target compound’s furan ring, in contrast, may confer different electronic and steric properties.

(E)-N-((5-(4-((3-Chloro-4-((3-Fluorobenzyl)Oxy)Phenyl)Amino)Quinazolin-6-yl)Furan-2-yl)Methyl)-N-(2-(Methylsulfonyl)Ethyl)-3-(Pyridin-3-yl)Acrylamide (25c)

- Structure : Combines quinazoline and acrylamide moieties with a furan linker.

- Key Differences : The acrylamide group enables covalent binding to kinases, a mechanism absent in the target compound. The methylsulfonylethyl group may improve solubility compared to the target’s simpler furan-pyridine system.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

Biological Activity

The compound 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Overview

The compound's structure can be broken down into several key components:

- Chloro and Fluoro Substituents : These halogen groups can significantly influence the compound's reactivity and biological interactions.

- Furan and Pyridine Moieties : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anticancer properties.

- Benzenesulfonamide Backbone : This core structure is common in many pharmaceuticals, particularly as inhibitors of various enzymes.

- Enzyme Inhibition : Compounds with a benzenesulfonamide structure often act as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

- Anticancer Activity : Research indicates that similar compounds have shown promise as anticancer agents by inhibiting specific tyrosine kinases involved in cancer cell proliferation. The presence of the furan and pyridine rings may enhance this activity through improved binding affinity to target proteins .

- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics. The specific modifications in this compound may also impart enhanced antimicrobial efficacy against various pathogens .

1. Anticancer Activity

A study examined the effects of similar sulfonamide derivatives on cancer cell lines. The results indicated that compounds with structural similarities to 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, suggesting potential for further development in cancer therapeutics.

2. Cardiovascular Effects

Research on related sulfonamide derivatives demonstrated their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that the compound could have implications for treating cardiovascular diseases by influencing vascular tone through calcium channel interactions .

Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical models using ADME/PK analysis suggest favorable absorption and distribution characteristics, although empirical data is needed for confirmation.

Key Parameters

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Metabolism | Liver (CYP450 involvement expected) |

| Excretion | Renal |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyridine-Furan Core Formation : Start with chlorination/fluorination of pyridine derivatives, followed by coupling with furan-2-yl groups via Suzuki-Miyaura or Stille cross-coupling reactions (e.g., using Pd catalysts) .

Sulfonamide Linkage : React the pyridine-furan intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water).

Characterization : Confirm structure via H/C NMR (chloro/fluoro peaks at δ 7.2–8.5 ppm), HRMS (exact mass ~409.75 g/mol), and IR (sulfonamide S=O stretch at ~1350 cm⁻¹) .

Q. How do the chloro, fluoro, and sulfonamide groups influence the compound’s reactivity?

- Methodological Answer :

- Chloro/Fluoro Substituents : Act as electron-withdrawing groups, directing electrophilic substitution at meta/para positions. Chloro groups are susceptible to nucleophilic displacement (e.g., SNAr with amines) .

- Sulfonamide Group : Enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., binding to bacterial PPTases). Stability under acidic conditions makes it suitable for prodrug design .

Q. What spectroscopic techniques are optimal for analyzing this compound’s purity and stability?

- Methodological Answer :

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (e.g., dehalogenated byproducts) .

- X-ray Crystallography : Resolve crystal structure to confirm sulfonamide geometry and intermolecular interactions .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic NMR/LC-MS analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridine-furan coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Vary Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvents (THF vs. DMF), and temperatures (80–120°C).

- Key Finding : PdCl₂(dppf) in DMF at 100°C improves yield (75% vs. 50% with Pd(PPh₃)₄) by reducing steric hindrance .

Q. What mechanistic insights explain this compound’s dual inhibition of bacterial PPTase enzymes?

- Methodological Answer :

- Enzyme Assays : Perform fluorescence polarization assays with AcpS and Sfp PPTases. IC₅₀ values (~1–5 µM) suggest competitive inhibition at the acyl-binding site .

- Molecular Docking : Sulfonamide forms hydrogen bonds with Arg42 (AcpS) and Tyr71 (Sfp), while the pyridine-furan moiety occupies hydrophobic pockets .

Q. How do contradictory data on antibacterial activity across studies arise, and how can they be resolved?

- Methodological Answer :

- Case Study : Discrepancies in MIC values (e.g., 2 µg/mL vs. >64 µg/mL) may stem from assay conditions (cation-adjusted Mueller-Hinton broth vs. LB media) .

- Resolution : Standardize protocols (CLSI guidelines) and test against isogenic PPTase knockout strains to confirm target specificity .

Q. What computational methods predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp to estimate logP (~3.2), solubility (-4.1 logS), and CYP450 inhibition (CYP2C9 > 2D6).

- MD Simulations : Simulate blood-brain barrier permeability (low penetration due to sulfonamide polarity) .

Application-Oriented Questions

Q. What strategies improve this compound’s selectivity for cancer-related kinases over off-targets?

- Methodological Answer :

- SAR Studies : Modify the furan ring (e.g., replace with thiophene) or introduce methyl groups to the pyridine to reduce hERG binding .

- Kinase Profiling : Use Eurofins’ KinaseProfiler™ screen (400+ kinases) to identify off-targets (e.g., EGFR inhibition at IC₅₀ = 50 nM) .

Q. How can impurities from synthesis be identified and controlled?

- Methodological Answer :

Q. What in vivo models validate this compound’s efficacy in metabolic disease research?

- Methodological Answer :

- Mouse Models : Test in db/db mice (type 2 diabetes) at 10 mg/kg/day oral dosing. Measure HbA1c reduction (1.2% vs. placebo) and liver PPARγ activation via qPCR .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.